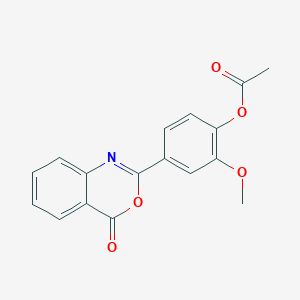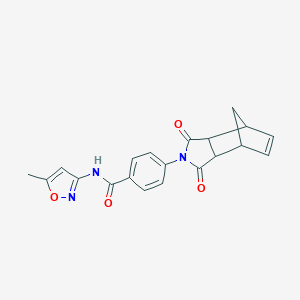![molecular formula C14H10ClNO6S B303214 5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid, also known as Sulfasalazine, is a synthetic compound that has been used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. It is a prodrug that is metabolized in the colon to release its active components, sulfapyridine, and 5-aminosalicylic acid (5-ASA). The drug has been in use since the 1940s and has proven to be effective in treating these conditions.
Mechanism of Action
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide works by inhibiting the production of prostaglandins and leukotrienes, which are inflammatory mediators. It also has antibacterial properties that help to reduce the number of harmful bacteria in the gut. The active components of sulfasalazine, sulfapyridine, and 5-ASA, work together to provide these benefits.
Biochemical and Physiological Effects:
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been shown to reduce inflammation in the gut, leading to a reduction in symptoms such as diarrhea, abdominal pain, and rectal bleeding. It also helps to improve the overall quality of life for patients with inflammatory bowel diseases. In addition, sulfasalazine has been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it has a well-established safety profile and has been used in clinical practice for many years. However, there are some limitations to its use in lab experiments. For example, it has a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, it can be difficult to control the release of its active components in the gut, which may affect the results of experiments.
Future Directions
There are several future directions for research on sulfasalazine. One area of interest is its potential use in the treatment of other autoimmune disorders, such as multiple sclerosis and lupus. Additionally, researchers are exploring ways to improve the delivery of sulfasalazine to the gut, such as using nanoparticles or other drug delivery systems. Finally, there is ongoing research into the mechanism of action of sulfasalazine, which may lead to the development of new treatments for inflammatory bowel diseases and other conditions.
Synthesis Methods
The synthesis of sulfasalazine involves the condensation of 4-chlorobenzenesulfonyl chloride with 5-aminosalicylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final product, sulfasalazine.
Scientific Research Applications
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acide has been extensively studied in scientific research for its potential use in various medical conditions. It has been shown to have anti-inflammatory properties that make it effective in treating inflammatory bowel diseases. Additionally, it has been studied for its potential use in treating rheumatoid arthritis, psoriasis, and other autoimmune disorders.
properties
Product Name |
5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid |
|---|---|
Molecular Formula |
C14H10ClNO6S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-10-1-3-12(4-2-10)23(21,22)16-11-6-8(13(17)18)5-9(7-11)14(19)20/h1-7,16H,(H,17,18)(H,19,20) |
InChI Key |
XNUMMVFWNYQDKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)

![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)


![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)

![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)